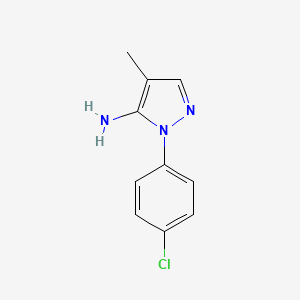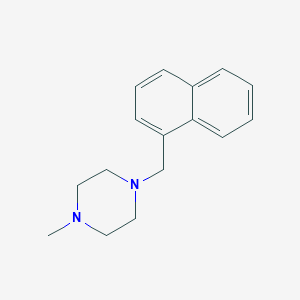
1-(4-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(4-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine is a derivative of the pyrazole class, which is known for its diverse pharmacological activities. Although the exact compound is not directly studied in the provided papers, similar compounds with chlorophenyl and pyrazole moieties have been synthesized and analyzed, indicating the interest in this class of compounds for their potential biological activities and interactions with various proteins.
Synthesis Analysis
The synthesis of related pyrazole compounds typically involves condensation or cyclization reactions. For instance, 1-(3-Chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole was synthesized using a condensation/cyclization reaction of appropriate precursors in the presence of hydrochloric acid under reflux conditions . This suggests that a similar approach could be employed for the synthesis of this compound, with adjustments to the starting materials to incorporate the methyl group at the appropriate position.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively studied using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of 1-(2-Chlorophenyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-ol was determined, revealing that it crystallizes in the monoclinic crystal system . Such structural analyses are crucial for understanding the conformation and potential reactivity of the compound.
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions due to their functional groups. The presence of a chlorophenyl group can facilitate electrophilic substitution reactions, while the pyrazole moiety can engage in nucleophilic attacks due to the presence of nitrogen atoms. The molecular electrostatic potential study of similar compounds indicates possible sites for electrophilic and nucleophilic attacks .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as vibrational frequencies, HOMO-LUMO energy gaps, and molecular electrostatic potential maps, have been calculated using quantum chemical methods . These properties are essential for predicting the reactivity and stability of the compound. Additionally, the nonlinear optical properties and hyperpolarizabilities of these compounds have been evaluated, suggesting potential applications in materials science .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Agents
1-(4-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine derivatives have been synthesized and evaluated for their potential as antimicrobial and anticancer agents. For example, novel pyrazole derivatives incorporating oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives were synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate and exhibited significant antimicrobial and anticancer activities, surpassing the reference drug doxorubicin in some cases (Hafez, El-Gazzar, & Al-Hussain, 2016).
Structural and Molecular Characterization
The compound and its derivatives have been characterized using various spectroscopic techniques. For instance, a Schiff base derived from 4-acylpyrazolone and 2-aminophenol was synthesized and its structure was elucidated using single crystal X-ray diffraction, providing insights into its crystal system and molecular configuration (Sharma et al., 2014).
Chemical Synthesis and Reactions
This compound is involved in chemical reactions that yield novel compounds with potential pharmaceutical applications. For example, it participates in reactions leading to the synthesis of pyrazolo[3,4-c]isothiazoles and pyrazolo[3,4-d]thiazoles, showcasing the compound's versatility in creating complex heterocyclic structures (Koyioni et al., 2014).
Dyeing Properties and Molecular Docking
The compound has also been explored for its dyeing properties and in molecular docking studies aimed at identifying potential anticancer and antimicrobial pharmacophore sites. This highlights its utility in various fields of chemistry and biology, including the design of bioactive molecules and the development of functional dyes (Katariya, Vennapu, & Shah, 2021).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-4-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-7-6-13-14(10(7)12)9-4-2-8(11)3-5-9/h2-6H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKWLTBHPGLFTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride](/img/structure/B2527069.png)


![Carbamic acid, N-[4-(5-amino-1H-pyrazol-3-yl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B2527076.png)
![tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate](/img/structure/B2527077.png)


![3-[(Dimethylamino)methyl]-4-hydroxybenzoic acid](/img/structure/B2527084.png)

![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2527086.png)
![2-(4-Ethoxyphenyl)-1'-ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2527088.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2527089.png)
![N-(2,5-dimethylphenyl)-2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2527090.png)
